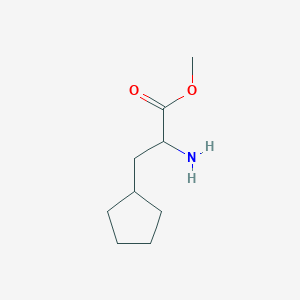
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
概要
説明
“(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” is an ester, a chemical compound derived from an acid and an alcohol . In this case, the acid is carbamic acid and the alcohol is (S)-(1-Methyl-2-oxo-ethyl)-benzyl. Esters are common in nature and have a wide range of uses, including in the production of polyester fibers and as solvents .
Synthesis Analysis
Esters can be synthesized in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “this compound”, the carbonyl group is part of the carbamic acid, and the ether group involves the benzyl alcohol .Chemical Reactions Analysis
Esters undergo several types of reactions. One such reaction is hydrolysis, which is the breaking of the ester bond in the presence of water, catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol . Esters can also be reduced with lithium aluminum hydride to form alcohols .Physical and Chemical Properties Analysis
Esters are polar compounds that do not engage in hydrogen bonding with each other, resulting in lower boiling points than their carboxylic acid counterparts . They are moderately soluble in water but miscible in alcohol and other organic solvents .科学的研究の応用
Stereochemical Properties in Synthesis : A study by Natsugari et al. (2006) on the diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones utilized similar chemical structures. The research highlighted the importance of stereochemical stability in such compounds, which could be relevant for understanding the properties of "(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester" (Natsugari et al., 2006).
Hydrogenation of Esters : In a study by Yuwen et al. (2017), the hydrogenation of carboxylic acid esters to alcohols was explored using a cobalt pincer catalyst. This could provide insights into the reactivity and transformation possibilities of carbamic acid benzyl esters in similar reactions (Yuwen et al., 2017).
Conformational Studies : Research by Ciolkowski et al. (2009) on chromane derivatives, including 2-methyl-4-oxo-4 H -chromene-3-carboxylic acid methyl ester, involved conformational and structural analyses. This type of study is essential for understanding the physical and chemical properties of complex organic compounds, which is applicable to carbamic acid benzyl esters (Ciolkowski et al., 2009).
Preparation of Dihydropyrimidones : Goss et al. (2009) explored the enantioselective preparation of dihydropyrimidones, where carbamic acid esters were a key focus. This research is relevant for understanding the synthesis and applications of carbamic acid derivatives in pharmaceutical and organic chemistry (Goss et al., 2009).
Ring-Opening Polymerization : Sanda et al. (2001) investigated the anionic ring-opening polymerization of amino acid-derived cyclic carbonates, including carbamic acid benzyl ester derivatives. This highlights the utility of these compounds in polymer chemistry, particularly in synthesizing polycarbonates (Sanda et al., 2001).
Synthesis of Organic Compounds : Research by Khurana and Arora (2009) focused on the chemoselective deprotection of benzyl esters, a process vital in the synthesis of various organic compounds, including those related to carbamic acid benzyl esters (Khurana & Arora, 2009).
Heterocyclic Synthesis : Behler et al. (2011) conducted a study on the synthesis of benzo[c]azocanones from oxoindanecarboxylates, which involved transformations related to benzyl esters. This work is significant for understanding the synthetic pathways and applications of related carbamic acid benzyl esters (Behler et al., 2011).
作用機序
Safety and Hazards
While specific safety data for “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” is not available, esters in general can cause skin and eye irritation . Inhalation may cause nausea, vomiting, a sore throat, and/or central nervous system depression with symptoms of headache, drowsiness/fatigue, dizziness/vertigo, confusion, or unconsciousness .
将来の方向性
The use of esters in prodrug strategies is a promising area of research . Prodrugs are inactive compounds that are metabolized into a pharmacologically active drug in the body. The use of protease-activated prodrugs, which utilize peptide sequences cleaved by proteases in a site-specific manner, has been explored for the targeted delivery of various types of cargo, including cytotoxic drugs .
特性
IUPAC Name |
benzyl N-[(2S)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJPZGMVKIPHE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082164.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3082172.png)
![8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082178.png)
![2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine](/img/structure/B3082195.png)
![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3082218.png)
![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)

![3-(7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3082233.png)
![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)

![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)
![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3082258.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)
